molecular formula C17H16IN3O2 B11547281 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

Cat. No.: B11547281
M. Wt: 421.23 g/mol
InChI Key: ZAENMKOWYDFELB-RGVLZGJSSA-N
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Description

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide is an organic compound that features a hydrazone linkage, an iodobenzylidene moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide typically involves the condensation of 2-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(4-methylbenzyl)-2-oxoacetamide under appropriate conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or acidic conditions to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The iodobenzylidene moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone and benzyl groups.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds where the iodine atom is replaced by other functional groups.

Scientific Research Applications

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide involves its interaction with molecular targets in biological systems. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The iodobenzylidene moiety may also participate in halogen bonding interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide is unique due to the presence of the iodobenzylidene moiety, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents.

Properties

Molecular Formula

C17H16IN3O2

Molecular Weight

421.23 g/mol

IUPAC Name

N'-[(E)-(2-iodophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide

InChI

InChI=1S/C17H16IN3O2/c1-12-6-8-13(9-7-12)10-19-16(22)17(23)21-20-11-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

ZAENMKOWYDFELB-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC=CC=C2I

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC=CC=C2I

Origin of Product

United States

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